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molecular formula C13H16 B1595621 2-Methylbuta-1,3-diene;styrene CAS No. 68648-89-5

2-Methylbuta-1,3-diene;styrene

Cat. No. B1595621
M. Wt: 172.27 g/mol
InChI Key: ROGIWVXWXZRRMZ-UHFFFAOYSA-N
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Patent
US04017476

Procedure details

An AB block polymer of styrene-isoprene was prepared by adding 0.42 ml. of 1.18 N sec-butyl lithium to a mixture of 10 g. styrene of 175 ml. of benzene and 5 ml. of tetrahydrofuran at room temperature. The mixture was allowed to polymerize for 2 hours and 40 g. of dry air-free isoprene was added and the polymerization continued for 2 additional hours. The product was isolated by precipitation into methanol, yielding 27.5 g. of block polymer dispersant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1C=CC=CC=1.C=CC(=C)C>CO.O1CCCC1>[CH2:6]=[CH:7][C:8](=[CH2:9])[CH3:13].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 0.42 ml
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
to polymerize for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
yielding 27.5 g

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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